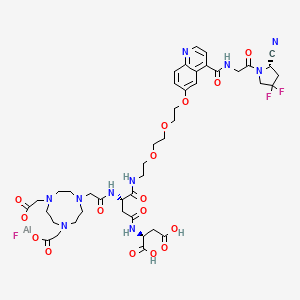
AlF-PD-FAPI
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum fluoride-polyethylene glycol-doxorubicin-fibroblast activation protein inhibitor (AlF-PD-FAPI) is a compound that targets fibroblast activation protein, which is overexpressed in cancer-associated fibroblasts. This compound is used as a tracer for positron emission tomography imaging of cancer-associated fibroblasts .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AlF-PD-FAPI involves the radiolabeling of fibroblast activation protein inhibitors with aluminum fluoride. The process typically includes the use of a chelator-based radiolabeling method with fluorine-18. The synthesis time is approximately 25 minutes, and the radiochemical yield is around 26.4% .
Industrial Production Methods
Industrial production of this compound involves automated synthesis using an AllinOne synthesis system. This method allows for high batch production and ensures high radiochemical purity, which is above 99.0% .
化学反応の分析
Types of Reactions
AlF-PD-FAPI primarily undergoes chelation reactions during its synthesis. The compound is stable under physiological conditions and does not undergo significant oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The synthesis of this compound involves the use of aluminum fluoride, polyethylene glycol, and doxorubicin. The reaction conditions include a pH value of 7.0–7.5 and a specific activity of 49.41 GBq/μmol .
Major Products Formed
The major product formed from the synthesis of this compound is a colorless transparent solution with high radiochemical purity. The compound is highly concentrated in tumor xenografts during positron emission tomography imaging .
科学的研究の応用
AlF-PD-FAPI has several scientific research applications, including:
作用機序
AlF-PD-FAPI exerts its effects by targeting fibroblast activation protein, which is overexpressed in cancer-associated fibroblasts. The compound binds to fibroblast activation protein with high affinity, leading to its internalization and accumulation in tumor tissues. This allows for effective imaging of cancer-associated fibroblasts using positron emission tomography .
類似化合物との比較
Similar Compounds
Gallium-68 labeled fibroblast activation protein inhibitors: These compounds are also used for positron emission tomography imaging but have limitations in batch size and nuclide half-life.
Fluorine-18 labeled fibroblast activation protein inhibitors: Similar to AlF-PD-FAPI, these compounds use fluorine-18 for radiolabeling and have shown high tumor accumulation and good tumor-to-background ratios.
Uniqueness of this compound
This compound is unique due to its high radiochemical yield, high radiochemical purity, and effective tumor imaging capabilities. The use of aluminum fluoride and polyethylene glycol enhances its stability and specificity for fibroblast activation protein .
特性
分子式 |
C43H54AlF3N10O16 |
|---|---|
分子量 |
1050.9 g/mol |
IUPAC名 |
(2S)-2-[[(3S)-4-[2-[2-[2-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxyethoxy]ethoxy]ethylamino]-3-[[2-(5-fluoro-3,7-dioxo-4,6-dioxa-1,9,12-triaza-5-aluminabicyclo[7.5.2]hexadecan-12-yl)acetyl]amino]-4-oxobutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C43H56F2N10O16.Al.FH/c44-43(45)20-27(21-46)55(26-43)36(58)22-49-40(65)29-3-4-47-31-2-1-28(17-30(29)31)71-16-15-70-14-13-69-12-5-48-41(66)32(18-34(56)51-33(42(67)68)19-37(59)60)50-35(57)23-52-6-8-53(24-38(61)62)10-11-54(9-7-52)25-39(63)64;;/h1-4,17,27,32-33H,5-16,18-20,22-26H2,(H,48,66)(H,49,65)(H,50,57)(H,51,56)(H,59,60)(H,61,62)(H,63,64)(H,67,68);;1H/q;+3;/p-3/t27-,32-,33-;;/m0../s1 |
InChIキー |
SSKRRDYNBOXXLP-JXBRXJCWSA-K |
異性体SMILES |
C1CN2CCN(CCN1CC(=O)O[Al](OC(=O)C2)F)CC(=O)N[C@@H](CC(=O)N[C@@H](CC(=O)O)C(=O)O)C(=O)NCCOCCOCCOC3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(C[C@H]5C#N)(F)F |
正規SMILES |
C1CN2CCN(CCN1CC(=O)O[Al](OC(=O)C2)F)CC(=O)NC(CC(=O)NC(CC(=O)O)C(=O)O)C(=O)NCCOCCOCCOC3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(CC5C#N)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


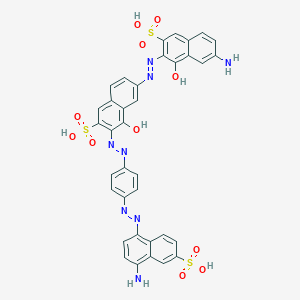
![N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B15137161.png)
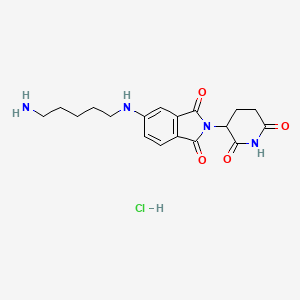
![[2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate](/img/structure/B15137187.png)
![2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one](/img/structure/B15137191.png)
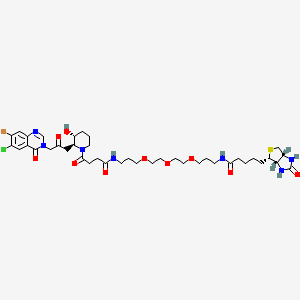
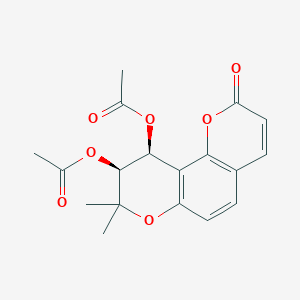
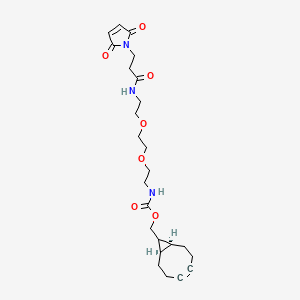

![2-[2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonamide](/img/structure/B15137217.png)
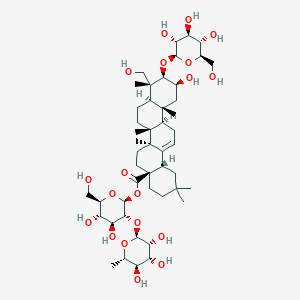
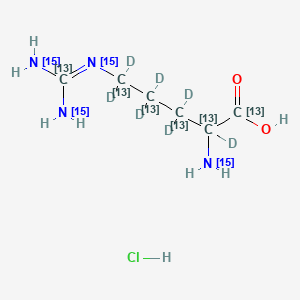
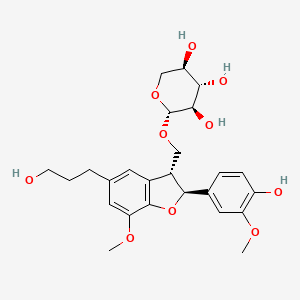
![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)
